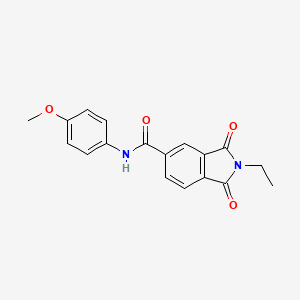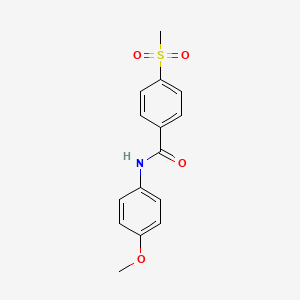
N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment. BRD0705 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression and have been implicated in various diseases, including cancer.
Mechanism of Action
N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their activity. This leads to decreased expression of oncogenes and increased expression of tumor suppressor genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the expression of genes involved in cancer cell growth and survival. In preclinical studies, this compound has been shown to induce apoptosis of cancer cells and inhibit tumor growth in various types of cancer, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is its specificity for BET proteins, which makes it a useful tool for studying the role of these proteins in cancer and other diseases. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of BET proteins, which could have greater therapeutic potential. Another area of interest is the study of the role of BET proteins in other diseases, such as inflammatory and autoimmune diseases. Finally, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of ongoing research.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been studied extensively for its potential applications in cancer treatment. The compound has been shown to inhibit the activity of BET proteins, which are involved in the regulation of gene expression and have been implicated in various types of cancer. Inhibition of BET proteins by this compound has been shown to lead to decreased expression of oncogenes and increased expression of tumor suppressor genes, resulting in apoptosis (programmed cell death) of cancer cells.
properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-10-7-12(18)13(8-11(10)2)19-16(21)9-20-14-5-3-4-6-15(14)23-17(20)22/h3-8H,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGJVRZYOQAFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}cyclohexanecarboxamide](/img/structure/B4406247.png)

![1-({[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4406271.png)
![1-cyclohexyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4406284.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4406290.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4406295.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4406303.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4406305.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406313.png)


![2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406336.png)
![1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4406338.png)
